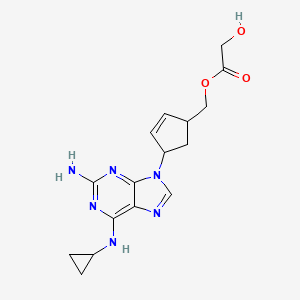
Abacavir acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abacavir acetate is a synthetic carbocyclic nucleoside analogue used as an antiviral agent. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). This compound is marketed under the brand name Ziagen and is often used in combination with other antiretroviral medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Abacavir acetate can be synthesized through various methods. One common method involves the use of chitosan microspheres prepared by ionotropic gelation. This method involves the reaction of chitosan with tripolyphosphate (TPP) to form microspheres that encapsulate abacavir . Another method involves the preparation of abacavir nanoparticles using solvent displacement with Eudragit RL-100, chitosan, and Poloxamer-188 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the removal of protective groups and purification using techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Abacavir acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using hydrogen peroxide or electrochemical methods involving platinum or boron-doped diamond electrodes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various acids and bases for other reactions. The conditions for these reactions can vary, but they often involve controlled pH and temperature to optimize the reaction rate and yield .
Major Products: The major products formed from the oxidation of this compound include degradation products identified using mass spectrometry, characterized by specific mass-to-charge ratios .
Aplicaciones Científicas De Investigación
Abacavir acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation of pharmaceuticals under various conditions . In biology and medicine, this compound is used to treat HIV and AIDS by inhibiting the reverse transcriptase enzyme, which is essential for viral replication . Additionally, it is used in the development of sustained-release formulations and nanoparticle delivery systems to improve therapeutic efficacy .
Mecanismo De Acción
Abacavir acetate exerts its effects by being intracellularly phosphorylated to carbovir triphosphate, an active metabolite that inhibits the HIV reverse transcriptase enzyme. This inhibition prevents the incorporation of viral DNA into the host genome, effectively terminating the viral replication process . The compound also binds with high specificity to the HLA-B*5701 protein, altering its shape and chemistry, which can lead to hypersensitivity reactions in some individuals .
Comparación Con Compuestos Similares
Similar Compounds: Abacavir acetate is part of the nucleoside reverse transcriptase inhibitors (NRTIs) class of medications. Similar compounds in this class include zidovudine, lamivudine, and stavudine .
Uniqueness: What sets this compound apart from other NRTIs is its carbocyclic structure, which provides unique pharmacokinetic properties such as high oral bioavailability and a relatively long half-life . Additionally, this compound is known for its effectiveness in combination therapies, making it a valuable component of highly active antiretroviral therapy (HAART) regimens .
Propiedades
Fórmula molecular |
C16H20N6O3 |
|---|---|
Peso molecular |
344.37 g/mol |
Nombre IUPAC |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21) |
Clave InChI |
ZBBZROWQLKCFQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


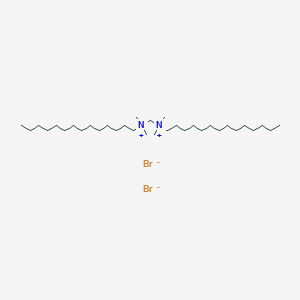
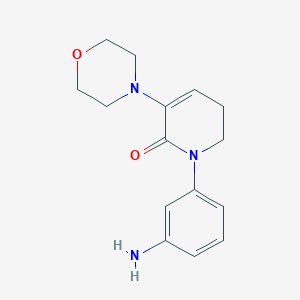
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)
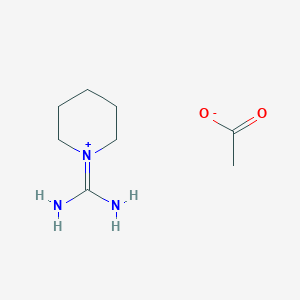
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
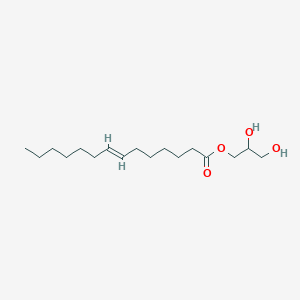
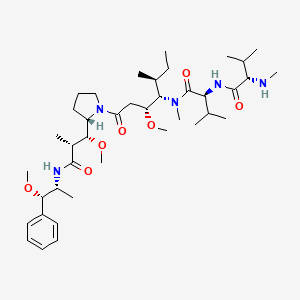
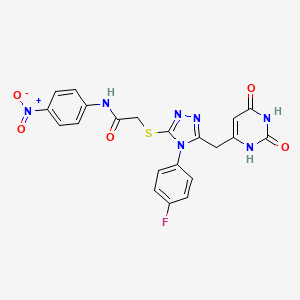
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)


